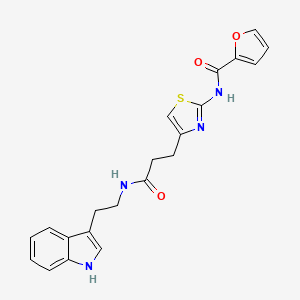

N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c26-19(22-10-9-14-12-23-17-5-2-1-4-16(14)17)8-7-15-13-29-21(24-15)25-20(27)18-6-3-11-28-18/h1-6,11-13,23H,7-10H2,(H,22,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPKHBNVSIRSPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented by the following structure:

Key Functional Groups:

- Indole moiety

- Thiazole ring

- Furan carboxamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies have indicated that it may act as an inhibitor of certain kinases and G-protein coupled receptors (GPCRs), which are crucial in various signaling pathways involved in cellular proliferation and apoptosis.

Biological Activity Overview

The compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study:

In a study involving breast cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values in the micromolar range. The compound also demonstrated synergy when used in combination with conventional chemotherapeutics.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.

Research Findings:

A study highlighted its effectiveness in reducing inflammation in animal models of arthritis, showing a marked decrease in paw swelling and histological signs of inflammation.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Toxicity and Safety Profile

Toxicological evaluations have indicated a favorable safety profile for this compound. In rodent models, no significant acute toxicity was observed at therapeutic doses. Long-term studies are necessary to fully understand the chronic effects and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for synthesizing N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves sequential steps: (i) thiazole ring formation via Hantzsch thiazole synthesis, (ii) amide coupling between the thiazole intermediate and furan-2-carboxamide, and (iii) introduction of the indole-ethylamine moiety via reductive alkylation. Optimization includes controlling temperature (60–80°C for amide coupling), pH (neutral for stability), and catalysts (e.g., EDC/HOBt for coupling). Reaction progress is monitored via TLC and NMR, with purification by column chromatography or recrystallization .

Q. What analytical techniques are used to confirm the compound’s structural integrity and purity?

- Methodology :

- Spectroscopy : H/C NMR (DMSO-) to verify proton environments and carbon frameworks (e.g., indole NH at δ 10–12 ppm, thiazole C=S at ~165 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (e.g., [M+H] at m/z 495.18) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How is the compound initially screened for biological activity in anticancer research?

- Methodology :

- In vitro cytotoxicity assays : MTT or resazurin assays against cancer cell lines (e.g., MCF-7, HeLa) with IC determination .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR, PI3K) using fluorescence-based substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target specificity and potency?

- Methodology :

- Analog synthesis : Introduce substituents on the thiazole (e.g., methyl, nitro) or indole (e.g., halogenation) to modulate steric/electronic effects .

- Bioactivity profiling : Compare analogs in dose-response assays (e.g., IC shifts from nM to µM) to identify critical pharmacophores .

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes to targets like tubulin or kinases .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Methodology :

- Orthogonal assays : Validate antiproliferative activity via clonogenic assays alongside cytotoxicity screens to rule out false positives .

- Target engagement studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding .

- Metabolic stability tests : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .

Q. How are mechanistic studies designed to elucidate the compound’s mode of action?

- Methodology :

- Transcriptomics/proteomics : RNA-seq or LC-MS/MS to identify dysregulated pathways (e.g., apoptosis, cell cycle) post-treatment .

- Fluorescence microscopy : Track subcellular localization (e.g., mitochondrial accumulation) using BODIPY-tagged analogs .

- Kinetic assays : Measure time-dependent inhibition of enzymatic targets (e.g., for covalent binders) .

Data Analysis & Validation

Q. What statistical methods are applied to validate reproducibility in biological assays?

- Methodology :

- Dose-response curves : Nonlinear regression (GraphPad Prism) to calculate IC with 95% confidence intervals .

- Z-factor analysis : Assess assay robustness (Z > 0.5 indicates high reproducibility) .

Q. How are computational predictions reconciled with experimental SAR data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.